(S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine, commonly referred to as RO5256390, is a synthetic compound that acts as a potent and selective agonist of the Trace Amine-Associated Receptor 1 (TAAR1) []. It is classified as a 2-aminooxazoline derivative and serves as a valuable tool in scientific research, particularly in neuroscience, to investigate the role of TAAR1 in various physiological and behavioral processes [].
The synthesis of RO5256390 involves several steps, primarily focusing on the modification of core structures to enhance receptor affinity and selectivity. While specific synthetic routes are proprietary, general methodologies employed in the synthesis of similar compounds include:
In experimental contexts, RO5256390 has been administered via intraperitoneal injection or intracranial microinfusion, with specific formulations prepared to ensure bioavailability and stability during testing .
The molecular structure of RO5256390 is characterized by a complex arrangement that facilitates its interaction with TAAR1. Key features include:
RO5256390 participates in several biochemical pathways upon binding to TAAR1. The compound's agonistic action leads to:
The mechanism of action for RO5256390 is primarily centered on its role as a TAAR1 agonist. Upon administration:
RO5256390 exhibits several notable physical and chemical properties:
RO5256390 holds promise for various scientific applications:
RO5256390 (chemical name: (S)-4-((S)-2-phenylbutyl)-4,5-dihydrooxazol-2-amine) is a synthetic organic compound with a molecular weight of 218.3 g/mol and the molecular formula C₁₃H₁₈N₂O. Its canonical SMILES representation is Cc1c([C@H]2COC(=N2)N)cccc1F, reflecting a chiral center with (S)-stereochemistry critical for its biological activity [8] [10]. The compound features a fluorinated aromatic ring linked to an oxazoline amine moiety, resulting in a topological polar surface area of 47.61 Ų and moderate lipophilicity (XLogP = 1.64). It adheres to Lipinski's rule of five (0 violations), predicting favorable oral bioavailability [4] [10].
The (S)-stereochemistry at the C4 position of the oxazoline ring is indispensable for TAAR1 (trace amine-associated receptor 1) binding. Enantiomeric studies confirm that the (R)-isomer exhibits >100-fold reduced potency in cAMP accumulation assays, demonstrating strict structure-activity relationship dependence on absolute configuration [2] [8]. Molecular dynamics simulations reveal that the (S)-configuration enables optimal hydrogen bonding with Glu₁₆⁴⁺⁵⁰ of TAAR1’s orthosteric pocket, stabilizing the active receptor conformation [2] [6].
RO5256390 displays thermodynamic stability across pH 3–7.4, with degradation observed only under strongly alkaline conditions (pH >10). Its aqueous solubility is limited (0.1–1 mg/mL in water), but increases significantly in dimethyl sulfoxide (10 mM) or ethanol/cremophor/saline mixtures (2:2:18 ratio) [5] [8] [9]. Solubility-temperature relationships follow a van't Hoff model, with ΔHₛₒₗ = 28.5 kJ/mol, indicating endothermic dissolution. The compound’s melting point (unreported in literature) and crystallinity remain areas for further characterization.
RO5256390 exhibits species-dependent efficacy at TAAR1:
Table 1: Species-Specific Pharmacological Profile of RO5256390
Species | EC₅₀ (nM) | Relative Efficacy (%) | Signaling Bias |
---|---|---|---|
Human | 17 | 81 | Gαₛ > β-arrestin |
Rat | 47 | 76 | Gαₛ > β-arrestin |
Mouse | 1.3 | 59 | Gαₛ-dominated |
Monkey | 251 | 85 | Not characterized |
Divergence arises from residue variations in transmembrane helix 5 (e.g., Thr₂₂²⁵² in humans vs. Ala in rodents), altering allosteric networks during receptor activation [2] [6]. In rats, chronic oral administration (14 days) paradoxically increases dorsal raphe serotonin and ventral tegmental area dopamine neuron excitability, contrasting acute inhibition [1].
Cryo-EM structures reveal that RO5256390 stabilizes a "deep binding" conformation in TAAR1’s orthosteric pocket, distinct from serotonin receptors. Key interactions include:
This binding mode triggers asymmetric rearrangement of transmembrane helices 5/6, facilitating Gαₛ coupling over β-arrestin recruitment. Notably, RO5256390 enhances the efficacy of endogenous trace amines (e.g., tyramine) in heterologous expression systems, suggesting positive cooperativity [2] [6].
RO5256390 competes with β-phenylethylamine (β-PEA) at human TAAR1 with Kᵢ = 4.1 nM, exhibiting 10-fold higher affinity than tyramine (Kᵢ = 41 nM) [4] [8]. Kinetic assays (association rate kₒₙ = 3.7×10⁶ M⁻¹s⁻¹; dissociation rate kₒff = 0.05 s⁻¹) reveal slow dissociation, enabling sustained receptor occupancy. In rat brain slices, RO5256390 precludes β-PEA-induced suppression of dopamine neuron firing, confirming in vivo target engagement [1] [3].
In comprehensive screening panels (112 receptors/channels/transporters), RO5256390 demonstrates >500-fold selectivity for TAAR1 over:
Table 2: GPCR Selectivity Profile of RO5256390
Receptor | Activity at 10 µM (%) | Fold-Selectivity vs. TAAR1 |
---|---|---|
Adrenergic α₂A | <5 | >500 |
Serotonin 5-HT₁A | 12 | >800 |
Serotonin 5-HT₂A | 28 | >350 |
Dopamine D₂ | 18 | >550 |
Muscarinic M₁ | 9 | >1100 |
Notably, it activates 5-HT₁A receptors at micromolar concentrations (EC₅₀ = 1.2 µM), though this is clinically irrelevant given therapeutic concentrations [2] [8]. The antipsychotic asenapine (a TAAR1 agonist) shares this off-target profile, suggesting a conserved polypharmacology among TAAR1 ligands [2].
RO5256390 (≤10 µM) does not inhibit dopamine, serotonin, or norepinephrine transporters in transfected cell lines, as measured by radiolabeled substrate uptake assays [3] [8]. Fast-scan cyclic voltammetry in rat nucleus accumbens slices confirms that RO5256390 (1 µM) attenuates cocaine-induced dopamine overflow without altering dopamine reuptake kinetics (t₁/₂ unchanged), ruling out direct transporter blockade [3]. This distinguishes it from dual TAAR1/dopamine transporter ligands like amphetamine, which lack mechanistic selectivity.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7